Isoprimeverose

描述

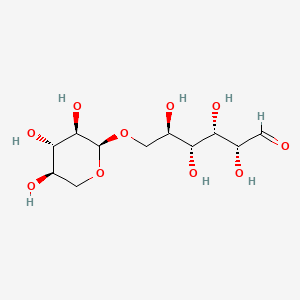

Isoprimeverose is a disaccharide composed of one glucose molecule and one xylose molecule linked by an alpha-1,6-glycosidic bond. It is a component of xyloglucan, a polysaccharide found in the cell walls of plants. Xyloglucan plays a crucial role in plant cell wall structure and function, contributing to the mechanical strength and flexibility of the cell wall.

准备方法

Synthetic Routes and Reaction Conditions: Isoprimeverose can be prepared through the controlled enzymatic hydrolysis of xyloglucan. Enzymes such as this compound-producing oligoxyloglucan hydrolase (IPase) from Aspergillus oryzae and Phaeoacremonium minimum are used to hydrolyze xyloglucan oligosaccharides, releasing this compound .

Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Aspergillus oryzae and Phaeoacremonium minimum are commonly used microorganisms for this purpose. The fermentation process is optimized to produce high yields of this compound by controlling factors such as pH, temperature, and nutrient availability .

化学反应分析

Types of Reactions: Isoprimeverose primarily undergoes hydrolysis reactions. Enzymes such as this compound-producing oligoxyloglucan hydrolase (IPase) catalyze the hydrolysis of the alpha-1,6-glycosidic bond, releasing glucose and xylose .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using specific glycoside hydrolases under mild conditions. The reaction conditions include a neutral pH and moderate temperatures (30-40°C) to ensure optimal enzyme activity .

Major Products Formed: The primary products of this compound hydrolysis are glucose and xylose. These monosaccharides can be further utilized in various biochemical pathways or industrial applications .

科学研究应用

Isoprimeverose has several scientific research applications, including:

Chemistry: this compound is used as a substrate in enzymatic studies to understand the mechanisms of glycoside hydrolases.

Biology: In plant biology, this compound is studied to understand its role in plant cell wall structure and function.

Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass.

作用机制

Isoprimeverose exerts its effects through enzymatic hydrolysis. The enzyme this compound-producing oligoxyloglucan hydrolase (IPase) recognizes and binds to the alpha-1,6-glycosidic bond in this compound. The enzyme then catalyzes the hydrolysis of this bond, releasing glucose and xylose. This process involves the formation of a glycosyl-enzyme intermediate, followed by the release of the hydrolysis products .

相似化合物的比较

Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Lactose: A disaccharide composed of one glucose molecule and one galactose molecule linked by a beta-1,4-glycosidic bond.

Uniqueness of Isoprimeverose: this compound is unique due to its alpha-1,6-glycosidic bond between glucose and xylose, which is not commonly found in other disaccharides. This unique linkage contributes to its specific role in the structure and function of plant cell walls .

生物活性

Isoprimeverose, a disaccharide composed of α-D-xylopyranosyl-(1→6)-D-glucopyranose, has garnered attention in recent years due to its unique biological activities and potential applications in various fields, including nutrition, medicine, and agriculture. This article explores the biological activity of this compound, focusing on its enzymatic production, immunomodulatory effects, and potential as a prebiotic agent.

Enzymatic Production of this compound

The production of this compound is primarily facilitated by enzymes known as this compound-producing enzymes (IPases). These enzymes belong to the glycoside hydrolase family 3 (GH3) and exhibit both hydrolytic and transglycosylation activities. The key enzyme studied is PmIPase from Phaeoacremonium minimum, which has demonstrated significant efficiency in producing this compound from xyloglucan oligosaccharides.

Kinetic Properties of PmIPase

The kinetic parameters of PmIPase have been compared with those of the well-characterized enzyme IpeA from Aspergillus oryzae. The findings are summarized in Table 1 below:

| Enzyme | (mM) | (s) | (s mM) |

|---|---|---|---|

| PmIPase | 0.15 | 0.25 | 1.67 |

| IpeA | 1.95 | 1.50 | 0.77 |

The data indicates that PmIPase has a much lower value, suggesting a higher affinity for its substrate compared to IpeA. This efficiency highlights the potential for industrial applications where low substrate concentrations are common .

Immunomodulatory Effects

This compound has been hypothesized to act as an immunomodulator. Studies suggest that oligosaccharides, including this compound, can influence immune responses by modulating the activity of immune cells. For instance, xyloglucan oligosaccharides have shown protective effects against ultraviolet-induced immune suppression . The structural characteristics of this compound may enhance its ability to interact with immune receptors, leading to improved immune function.

Prebiotic Potential

Research indicates that this compound may serve as a prebiotic agent, promoting the growth of beneficial gut microbiota. Oligosaccharides are known to resist digestion in the upper gastrointestinal tract, allowing them to reach the colon where they can be fermented by gut bacteria. This fermentation process can lead to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health and may contribute to overall metabolic health .

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Immune Modulation : A study conducted on mice demonstrated that dietary supplementation with xyloglucan oligosaccharides increased the production of immunoglobulins and enhanced macrophage activity, suggesting a role for this compound in enhancing immune responses .

- Prebiotic Effects : In a clinical trial involving healthy adults, consumption of products containing xyloglucan oligosaccharides led to significant increases in beneficial gut bacteria such as Bifidobacterium and Lactobacillus, indicating that this compound may contribute positively to gut microbiota composition .

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPPYWGGTZVUFP-VUMGGCQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968060 | |

| Record name | 6-O-Pentopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-98-5 | |

| Record name | Isoprimeverose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprimeverose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Pentopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。